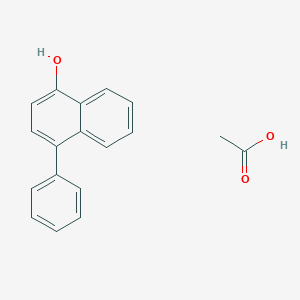
Acetic acid;4-phenylnaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-phenylnaphthalen-1-ol is a compound that combines the properties of acetic acid and 4-phenylnaphthalen-1-ol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 4-phenylnaphthalen-1-ol is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with a phenyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-phenylnaphthalen-1-ol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-phenylnaphthalen-1-ol with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-phenylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Acetic acid;4-phenylnaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of acetic acid;4-phenylnaphthalen-1-ol involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the functional groups present. In biological systems, it may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in food, industry, and medicine.
Naphthalene: A polycyclic aromatic hydrocarbon used in the production of dyes, resins, and insecticides.
Phenol: An aromatic compound with antiseptic properties and applications in the production of plastics and pharmaceuticals.
Uniqueness
Acetic acid;4-phenylnaphthalen-1-ol is unique due to its combined structural features of acetic acid and 4-phenylnaphthalen-1-ol. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require both aromatic and carboxylic functionalities.
Properties
CAS No. |
78250-37-0 |
|---|---|
Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
acetic acid;4-phenylnaphthalen-1-ol |
InChI |
InChI=1S/C16H12O.C2H4O2/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16;1-2(3)4/h1-11,17H;1H3,(H,3,4) |
InChI Key |
CUDWHXYOTUZZFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















